GSK717
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-31(28(34)21-8-3-2-4-9-21)17-16-26-30-24-12-5-6-13-25(24)32(26)19-27(33)29-23-15-14-20-10-7-11-22(20)18-23/h2-6,8-9,12-15,18H,7,10-11,16-17,19H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOATJUIIFWTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC4=C(CCC4)C=C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of GSK717 in Modulating Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK717 is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 2 (NOD2), a key intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway is implicated in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating inflammatory responses through the inhibition of NOD2-mediated signaling, and detailed experimental protocols for its characterization. Quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Introduction to NOD2 and Its Role in Inflammation
Nucleotide-binding Oligomerization Domain 2 (NOD2) is an intracellular sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Upon binding to MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[2] This interaction initiates a signaling cascade that results in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] The activation of these pathways leads to the transcription and subsequent release of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and interleukin-1β (IL-1β).[1][2]
Dysfunctional NOD2 signaling has been linked to several chronic inflammatory conditions, making it an attractive therapeutic target.[3] this compound has emerged as a selective inhibitor of the NOD2 signaling pathway, offering a valuable tool for both studying the role of NOD2 in inflammation and as a potential therapeutic agent.[1][4]
This compound: A Selective NOD2 Signaling Inhibitor
This compound is a cell-permeable benzimidazole diamide compound that acts as a potent and selective inhibitor of MDP-induced NOD2-mediated signaling.[5] It has been shown to be highly selective for NOD2, with no significant activity against other pattern recognition receptors like NOD1, Toll-like receptor 2 (TLR2), or the tumor necrosis factor receptor 1 (TNFR1).[3][4]
Mechanism of Action
This compound competitively antagonizes the action of MDP, thereby preventing the activation of NOD2.[6] This inhibition blocks the downstream signaling cascade, leading to a reduction in the production and release of pro-inflammatory cytokines.[2]
dot
Caption: this compound inhibits the NOD2 signaling pathway.
Quantitative Analysis of this compound-Mediated Inhibition
The inhibitory effect of this compound on cytokine production has been quantified in various cell-based assays. The following tables summarize the key quantitative data.
| Cell Line | Stimulant | Cytokine Measured | IC50 | Reference |
| HEK293/hNOD2 | MDP | IL-8 | 400 nM | [4][5] |
| Cell Type | This compound Concentration | Stimulant | Cytokine | % Inhibition | Reference |
| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-8 | Abrogated | [2] |
| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-6 | Abrogated | [2] |
| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | TNFα | Abrogated | [2] |
| Primary Human Monocytes | 5 µM | MDP (0.1 µg/mL) | IL-1β | Abrogated | [2] |
| Cell Type | Inhibitor and Concentration | Stimulants | Cytokine Measured | Key Finding | Reference |
| Primary Human Monocytes | This compound (0.5–16 µM) | MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL) | IL-8 | Dose-dependently blocked the synergistic IL-8 response. | [1][2] |
| Primary Human Monocytes | RIPK2 inhibitor (0.05–1.6 µM) | MDP (0.1 µg/mL) + Pam2CSK4 (100 pg/mL) | IL-8 | Also blocked the synergistic response, but this compound showed greater maximal inhibition. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell-Based Assay for NOD2 Inhibition in HEK293/hNOD2 Cells
This protocol describes the method used to determine the IC50 of this compound.
-
Cell Culture: Maintain HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Setup: Seed the cells into 96-well plates at a density that allows for optimal growth over the assay period.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Stimulation: Add muramyl dipeptide (MDP) to a final concentration of 0.1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IL-8 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-8 concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Cytokine Release in Primary Human Monocytes
This protocol details the procedure for assessing the effect of this compound on cytokine production in primary immune cells.
-
Isolation of Monocytes: Isolate primary human monocytes from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Pre-incubate the monocytes with this compound (e.g., at a final concentration of 5 µM) for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with MDP (0.1 µg/mL) for 24 hours. For synergy experiments, co-stimulate with a TLR2 agonist such as Pam2CSK4 (100 pg/mL).
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.
-
Cytokine Analysis: Measure the concentrations of IL-8, IL-6, TNFα, and IL-1β in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Compare the cytokine levels in the this compound-treated samples to the MDP-stimulated control to determine the percentage of inhibition.
dot
Caption: Workflow for assessing this compound's effect on cytokine release.
Selectivity Profile of this compound
A key attribute of a pharmacological inhibitor is its selectivity. This compound has been profiled against other inflammatory signaling pathways to confirm its specificity for NOD2.
-
NOD1 Signaling: this compound does not inhibit IL-8 secretion induced by the NOD1 agonist.[2]
-
TLR2 Signaling: this compound does not affect IL-8 release stimulated by the TLR2 agonist Pam2CSK4.[5]
-
TNFR1 Signaling: this compound does not block TNFα-induced IL-8 production.[2]
-
Kinase Profiling: this compound's predecessor, GSK669, was profiled against a panel of 300 human kinases and showed no significant inhibition, suggesting that this class of compounds does not act as a direct kinase inhibitor.[2]
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the role of the NOD2 signaling pathway in inflammatory processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for inflammatory diseases where NOD2 is a key driver of pathology. Future research should focus on evaluating the efficacy of this compound in in vivo models of inflammatory diseases and further characterizing its pharmacokinetic and pharmacodynamic properties to support its potential clinical translation. While the current evidence does not support a direct role for this compound in modulating the NLRP3 inflammasome or pyroptosis, further investigation into the potential crosstalk between the NOD2 pathway and other inflammatory signaling cascades could reveal additional therapeutic opportunities.
References
- 1. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
GSK717: A Selective Inhibitor of NOD2 Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GSK717, a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor pivotal in the innate immune response to bacterial components, and its dysregulation is implicated in various inflammatory diseases. This document details the mechanism of action, quantitative efficacy, selectivity, and cellular effects of this compound. Detailed experimental protocols for key assays and visualizations of the NOD2 signaling pathway and inhibitor screening workflows are provided to support researchers in the fields of immunology, inflammation, and drug discovery.
Introduction to NOD2 and its Role in Inflammation
Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular sensor of the innate immune system.[1] It recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, leading to the activation of downstream signaling pathways.[2] This activation results in the production of pro-inflammatory cytokines and chemokines, crucial for clearing bacterial infections.[2] The core signaling cascade involves the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which in turn activates the NF-κB and MAPK pathways.[2] Dysregulation of NOD2 signaling has been linked to several inflammatory conditions, including Crohn's disease and Blau syndrome, making it a compelling target for therapeutic intervention.[3]
This compound: A Potent and Selective NOD2 Inhibitor
This compound is a benzimidazole diamide compound identified through a high-throughput cell-based screening campaign as a selective inhibitor of MDP-induced NOD2 signaling.[3] It effectively blocks the production of pro-inflammatory cytokines mediated by NOD2 activation.[4]
Mechanism of Action
This compound acts as a competitive inhibitor of NOD2.[4] A Schild analysis has demonstrated that this compound competitively antagonizes MDP-induced NOD2 activation, suggesting that it likely binds to the same site on NOD2 as MDP or a closely related allosteric site.[4] This competitive binding prevents the conformational changes in NOD2 necessary for downstream signaling.
Quantitative Data
The potency and cellular efficacy of this compound have been characterized in various assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| IC50 | 400 nM | HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) | MDP-stimulated IL-8 secretion | [5][6] |
| Inhibition of Cytokine Release | 5 µM | Primary human monocytes | MDP-stimulated release of IL-8, IL-6, TNFα, and IL-1β | [5] |
Selectivity Profile
A critical attribute of a pharmacological inhibitor is its selectivity. This compound has been shown to be highly selective for NOD2-mediated signaling pathways.
| Target/Pathway | Effect of this compound | Reference |
| NOD1 Signaling | No effect | [5] |
| TNFR1 Signaling | No effect | [5] |
| TLR2 Signaling | No effect on direct activation, but blocks NOD2-TLR2 synergy | [5] |
Signaling Pathways and Experimental Workflows
NOD2 Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling pathway upon activation by MDP.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NOD2 inhibitor | Probechem Biochemicals [probechem.com]
Understanding the Binding Affinity and Inhibitory Action of GSK717 on NOD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the current understanding of the binding and inhibitory activity of GSK717, a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. NOD2 is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial components, specifically muramyl dipeptide (MDP). Dysregulation of the NOD2 pathway is associated with inflammatory diseases, making it a significant target for therapeutic intervention. This document summarizes the key quantitative data, details the experimental methodologies used to characterize this compound, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The interaction of this compound with NOD2 has been primarily characterized through cell-based functional assays, which measure the compound's ability to inhibit the downstream signaling events following NOD2 activation. To date, direct biophysical binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been reported in the public domain for this compound and NOD2. The primary research article describing this compound notes that "validated direct binding assays are unavailable"[1].
The key quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) in cellular assays.
| Parameter | Value | Assay System | Stimulus | Readout | Reference |
| IC50 | 400 nM | HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) | Muramyl Dipeptide (MDP) | IL-8 Secretion | [2][3] |
| Inhibition | ~5 µM | Primary Human Monocytes | Muramyl Dipeptide (MDP) | IL-8, IL-6, TNFα, and IL-1β release | [4] |
Mechanism of Action
This compound acts as a selective inhibitor of MDP-induced NOD2 signaling. Schild analysis performed in primary human monocytes suggests that this compound behaves as a competitive antagonist to MDP.[1] This is evidenced by a rightward shift in the MDP dose-response curve with increasing concentrations of this compound, with a Schild plot yielding a slope of 1.0.[1] This competitive interaction suggests that this compound may bind to the same site on NOD2 as MDP or an allosteric site that influences the MDP binding pocket.[1] Importantly, this compound does not inhibit NOD1, TNFR1, or TLR2-mediated responses, highlighting its selectivity for the NOD2 pathway.[3]
Experimental Protocols
The characterization of this compound's inhibitory activity has been primarily established through cell-based assays. The following are detailed methodologies based on the foundational research.
Cell-Based NOD2 Inhibition Assay in HEK293/hNOD2 Cells
This assay is designed to quantify the potency of compounds in inhibiting MDP-stimulated NOD2 signaling in a controlled, engineered cell line.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with a plasmid encoding human NOD2 (HEK293/hNOD2).
-
Cell Culture: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. A selection antibiotic (e.g., G418) is used to maintain stable expression of NOD2.
-
Assay Procedure:
-
Seed HEK293/hNOD2 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate overnight.
-
The following day, replace the culture medium with fresh, serum-free or low-serum medium.
-
Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour at 37°C.
-
Stimulate the cells with a fixed concentration of Muramyl Dipeptide (MDP), typically at its EC80 concentration (e.g., 100 ng/mL), for 18-24 hours.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of secreted Interleukin-8 (IL-8) in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: The IL-8 concentrations are plotted against the corresponding this compound concentrations. The IC50 value, representing the concentration of this compound that inhibits 50% of the MDP-induced IL-8 secretion, is calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Cytokine Release Assay in Primary Human Monocytes
This assay validates the inhibitory activity of this compound in a more physiologically relevant primary immune cell model.
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque) followed by a negative selection method (e.g., magnetic-activated cell sorting - MACS) to achieve high purity.
-
Assay Procedure:
-
Seed the purified primary human monocytes into 96-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Allow the cells to adhere for 2 hours.
-
Pre-incubate the monocytes with various concentrations of this compound for 1 hour.
-
Stimulate the cells with MDP (e.g., 1 µg/mL) for 24 hours.
-
Collect the culture supernatants.
-
Measure the levels of secreted cytokines (e.g., IL-8, IL-6, TNFα, IL-1β) using specific ELISA kits or a multiplex cytokine assay.
-
-
Data Analysis: Similar to the HEK293/hNOD2 assay, the cytokine concentrations are plotted against the this compound concentrations to determine the inhibitory effect.
Visualizations
NOD2 Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling cascade upon recognition of its ligand, MDP, and the point of inhibition by this compound.
Caption: NOD2 Signaling Pathway and this compound Inhibition.
Experimental Workflow for IC50 Determination
The logical flow of the experimental procedure to determine the IC50 value of this compound is depicted below.
Caption: Workflow for this compound IC50 Determination.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of NOD2 signaling. While direct binding affinity data remains to be publicly disclosed, robust cellular data demonstrates its ability to competitively inhibit MDP-induced NOD2 activation with a potency in the nanomolar range. The detailed experimental protocols provided herein serve as a guide for researchers aiming to study NOD2 inhibition and the effects of compounds like this compound. The provided diagrams offer a clear visual understanding of the underlying biological pathway and the experimental procedures for its characterization. Further investigation into the precise molecular interactions between this compound and NOD2 through biophysical methods would provide a more complete picture of its mechanism of action.
References
- 1. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
The Potential of GSK717 in the Investigation of Inflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK717 is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular pattern recognition receptor involved in the innate immune response. Dysregulation of the NOD2 signaling pathway is implicated in the pathogenesis of numerous inflammatory disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the available quantitative data on its in vitro efficacy, and presents detailed experimental protocols for its use in research settings. Furthermore, this guide explores the potential application of this compound in preclinical animal models of inflammatory diseases and outlines the current landscape of its development. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the role of NOD2 in various inflammatory conditions.
Introduction to this compound and the NOD2 Signaling Pathway
The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing conserved molecular structures on microbes, known as pathogen-associated molecular patterns (PAMPs). Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular PRR that detects muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1]
Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction facilitates the activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Activation of these pathways culminates in the transcription and secretion of a wide array of pro-inflammatory cytokines and chemokines, including interleukin-8 (IL-8), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and interleukin-1β (IL-1β).[2]
Dysfunctional NOD2 signaling has been genetically linked to a predisposition to several chronic inflammatory diseases, including Crohn's disease, a form of inflammatory bowel disease (IBD). Therefore, targeted inhibition of the NOD2 pathway represents a promising therapeutic strategy for these conditions.
This compound is a benzimidazole diamide compound that acts as a potent and selective inhibitor of NOD2-mediated signaling. It has been shown to competitively inhibit the binding of MDP to NOD2, thereby preventing the initiation of the downstream inflammatory cascade.[1] This selectivity and potent activity make this compound a valuable research tool for elucidating the role of NOD2 in health and disease.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting NOD2 and preventing the initial signaling events. The key aspects of its mechanism of action are:
-
Selective NOD2 Inhibition: this compound is highly selective for NOD2 and does not significantly affect the signaling pathways of other related PRRs, such as NOD1, or other inflammatory receptors like Toll-like receptor 2 (TLR2) and tumor necrosis factor receptor 1 (TNFR1).[2]
-
Competitive Inhibition: Schild analysis has demonstrated that this compound acts as a competitive antagonist to MDP, suggesting that it binds to the same site on NOD2 as the natural ligand.[1]
-
Inhibition of Downstream Signaling: By preventing MDP-induced NOD2 activation, this compound effectively blocks the recruitment of RIPK2 and the subsequent activation of the NF-κB and MAPK pathways.[3]
-
Suppression of Pro-inflammatory Cytokines: The ultimate functional consequence of this compound's activity is a dose-dependent reduction in the production and release of key pro-inflammatory cytokines.[2]
-
Blockade of NOD2-TLR2 Synergy: this compound has also been shown to block the synergistic inflammatory response that occurs when both NOD2 and TLR2 are co-activated.[1]
References
The Role of GSK717 in Blocking the Synergy Between NOD2 and TLR2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synergistic activation of Nucleotide-binding Oligomerization Domain 2 (NOD2) and Toll-like Receptor 2 (TLR2) by bacterial components can lead to an amplified inflammatory response, contributing to the pathogenesis of various inflammatory diseases. This guide provides an in-depth technical overview of the role of GSK717, a selective NOD2 inhibitor, in blocking this synergistic signaling. We will detail the signaling pathways, present quantitative data on the inhibitory effects of this compound, provide comprehensive experimental protocols for studying this interaction, and visualize the key processes using detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.
Introduction to NOD2 and TLR2 Synergy
NOD2 is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] TLR2, on the other hand, is a cell surface PRR that recognizes a variety of microbial ligands, including lipoproteins and peptidoglycan.[3] Co-activation of both NOD2 and TLR2 results in a synergistic amplification of downstream signaling pathways, leading to a heightened production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][4][5] This synergistic response is implicated in the pathophysiology of inflammatory conditions, making the targeted inhibition of this pathway a promising therapeutic strategy.
This compound is a potent and selective inhibitor of NOD2 signaling.[1] It has been shown to effectively block the synergistic inflammatory response driven by the co-activation of NOD2 and TLR2.[2][4][5] This guide will explore the mechanisms of this inhibition and provide the necessary technical details for its investigation.
Signaling Pathways
The synergistic signaling between NOD2 and TLR2 converges on downstream pathways that lead to the activation of the transcription factor NF-κB and the production of inflammatory cytokines. A key mediator in the NOD2 pathway is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). Upon activation by MDP, NOD2 recruits RIPK2, leading to its autophosphorylation and subsequent activation of the NF-κB pathway.[6][7] this compound is believed to act as a competitive inhibitor of NOD2, preventing the initial signaling cascade.[5]
Quantitative Data
The inhibitory effect of this compound on the synergistic production of cytokines by NOD2 and TLR2 co-activation has been quantified in primary human monocytes. The following tables summarize the key findings.
Table 1: Inhibition of Cytokine Secretion in Primary Human Monocytes by this compound
| Cytokine | Stimulant | This compound Concentration (µM) | % Inhibition (approx.) |
| IL-8 | MDP (0.1 µg/mL) | 5 | > 80% |
| IL-6 | MDP (0.1 µg/mL) | 5 | > 80% |
| TNF-α | MDP (0.1 µg/mL) | 5 | > 80% |
| IL-1β | MDP (0.1 µg/mL) | 5 | > 80% |
| Data derived from studies on primary human monocytes stimulated with MDP.[1][2][4][5] |
Table 2: Dose-Dependent Inhibition of Synergistic IL-8 Secretion by this compound
| This compound Concentration (µM) | IL-8 Secretion (relative to max synergy) |
| 0 | 100% |
| 0.5 | ~80% |
| 1.6 | ~60% |
| 5.0 | ~30% |
| 16 | < 20% |
| Primary human monocytes were co-stimulated with MDP (0.1 µg/mL) and the TLR2 agonist Pam2CSK4 (100 pg/mL).[4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on NOD2-TLR2 synergy.
Isolation and Culture of Primary Human Monocytes
Objective: To isolate primary human monocytes from peripheral blood for in vitro stimulation assays.
Materials:
-
Fresh human whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Human monocyte isolation kit (e.g., EasySep™ Human Monocyte Isolation Kit)
-
Centrifuge
-
Cell culture plates
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Isolate monocytes from the PBMC population using a negative selection human monocyte isolation kit according to the manufacturer's instructions.[8][9]
-
Resuspend the isolated monocytes in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in 96-well or 24-well plates and allow them to adhere for 1-2 hours in a 37°C, 5% CO2 incubator before proceeding with experiments.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Crosstalk between NOD2 and TLR2 suppresses the development of TLR2-mediated experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK717 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK717 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2][3] NOD2 is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2] Upon activation by MDP, NOD2 recruits the serine/threonine kinase RIP2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β.[2] Dysregulation of the NOD2 pathway is associated with various inflammatory diseases, making it a key target for therapeutic intervention.[2] this compound acts as a competitive inhibitor of MDP binding to NOD2, thereby blocking downstream inflammatory responses.[4][5] These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in in vitro cell-based assays.
Data Presentation: Quantitative Activity of this compound
The following table summarizes the key quantitative data for this compound in various cell-based assays. This information is crucial for designing experiments and interpreting results.
| Parameter | Cell Line/System | Assay Description | Value | Reference |
| IC50 | HEK293/hNOD2 cells | MDP-stimulated IL-8 secretion | 400 nM | [1][2] |
| Inhibitory Concentration | Primary Human Monocytes | MDP-stimulated release of IL-8, IL-6, TNFα, and IL-1β | 5 µM | [1][2] |
| IC50 | Human Fetal Astrocytes | Inhibition of Zika Virus (ZIKV) replication | 14.8 - 17.9 µM | [6] |
| Concentration Range | Primary Human Monocytes | Blocking synergy between NOD2 and TLR2 (co-stimulated with MDP and Pam2CSK4) | 0.5 - 16 µM | [4][5][7] |
Signaling Pathway of NOD2 and Inhibition by this compound
The following diagram illustrates the NOD2 signaling pathway and the mechanism of inhibition by this compound.
Caption: NOD2 signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Inhibition of MDP-Induced Cytokine Secretion in Primary Human Monocytes
This protocol details the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in primary human monocytes stimulated with MDP.
Materials:
-
This compound
-
Muramyl Dipeptide (MDP)
-
Primary Human Monocytes
-
Cell Culture Medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA kits for IL-8, IL-6, TNFα, and IL-1β
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
This compound Pre-incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations (e.g., a dose-response range from 0.1 µM to 10 µM) in cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing this compound or vehicle.
-
Pre-incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.[4]
-
-
MDP Stimulation:
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4][5][7]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Cytokine Measurement: Carefully collect the supernatant and measure the concentrations of IL-8, IL-6, TNFα, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the MDP-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for the MDP-induced cytokine secretion inhibition assay.
Caption: Experimental workflow for this compound inhibition assay.
Concluding Remarks
This compound is a valuable tool for investigating the role of the NOD2 signaling pathway in various physiological and pathological processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for specific cell types and experimental conditions. The selectivity of this compound for NOD2 over other pattern recognition receptors like NOD1 and TLR2 makes it a precise chemical probe for dissecting inflammatory signaling pathways.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for GSK717, a Selective NOD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK717 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2][3][4] This document provides detailed application notes and protocols for the experimental use of this compound, including its solubility characteristics, preparation of stock and working solutions for in vitro and in vivo studies, and an overview of its mechanism of action.
Introduction to this compound
This compound is a cell-permeable benzimidazole diamide that selectively inhibits NOD2-mediated signaling initiated by muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[2][5] It has been shown to block the production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β in response to NOD2 activation.[1][2] this compound exhibits high selectivity for NOD2 and does not significantly affect NOD1, TNFR1, or TLR2-mediated signaling pathways, although it has been shown to block the synergy between NOD2 and TLR2.[1][2] Its utility has been demonstrated in various inflammatory models and for investigating the role of NOD2 in disease.
Physicochemical Properties and Solubility
This compound is a solid, white compound.[2] Its solubility in common laboratory solvents is a critical factor for its effective use in experiments.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 50 mg/mL[2] | Recommended for preparing primary stock solutions. |
| Ethanol | Low | Not recommended as a primary solvent. |
| Water | Insoluble | Requires co-solvents for aqueous preparations. |
Preparation of this compound Solutions
Proper preparation of this compound solutions is crucial for experimental success. It is recommended to always start with a high-concentration stock solution in DMSO.
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 452.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.53 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating may also be applied to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thaw a vial of the this compound stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
Preparation of Dosing Solutions for In Vivo Experiments
Due to its low aqueous solubility, this compound requires a vehicle formulation for in vivo administration. Below are three recommended vehicle formulations.[1]
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. This results in a 2.08 mg/mL this compound solution.[1]
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution and mix thoroughly. This results in a ≥ 2.08 mg/mL this compound solution.[1]
Protocol 3: Corn Oil Formulation
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. This results in a ≥ 2.08 mg/mL this compound solution.[1]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor at the MDP-binding site of NOD2.[3] This prevents the recruitment of the serine-threonine kinase RIPK2 and subsequent downstream signaling events that lead to the activation of NF-κB and MAPK pathways, ultimately reducing the expression of pro-inflammatory cytokines.[2]
Caption: Mechanism of action of this compound in inhibiting the NOD2 signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based experiment to assess its inhibitory activity.
Caption: General experimental workflow for in vitro studies with this compound.
Stability and Storage
Proper storage of this compound and its solutions is essential to maintain its activity.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | 2-8°C[2] | Refer to manufacturer's specifications. |
| DMSO Stock Solution | -20°C | Up to 1 year[1] |
| DMSO Stock Solution | -80°C | Up to 2 years[1] |
Note: Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
Application of GSK717 in Studying NOD2-Mediated Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Dysregulation of NOD2 signaling is strongly associated with a variety of inflammatory diseases, including Crohn's disease, making it a significant target for therapeutic intervention.[2][3] GSK717 is a potent and selective small-molecule inhibitor of the NOD2 signaling pathway.[1][4] It provides a valuable tool for researchers to investigate the role of NOD2 in various physiological and pathological processes. This compound inhibits MDP-induced NOD2 signaling, thereby blocking downstream inflammatory responses.[4] This document provides detailed application notes and protocols for the use of this compound in studying NOD2-mediated diseases.
Mechanism of Action
This compound selectively inhibits NOD2-mediated signaling.[1] Upon recognition of MDP, NOD2 undergoes a conformational change, leading to oligomerization and the recruitment of the serine/threonine kinase RIP2 (receptor-interacting protein 2). This interaction is central to the formation of a signaling complex, known as the nodosome, which subsequently activates downstream pathways, including NF-κB and MAPK.[1] Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines such as IL-8, IL-6, TNFα, and IL-1β.[1] this compound effectively blocks these MDP-induced events. Notably, this compound's inhibitory action is specific to the NOD2 pathway and does not affect signaling mediated by NOD1, TNFR1, or TLR2.[4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Stimulant | Measured Effect | Value | Reference |
| IC₅₀ | HEK293/hNOD2 | MDP | IL-8 Secretion | 400 nM | [4] |
| Inhibition | Primary Human Monocytes | MDP (0.1 µg/mL) | IL-8, IL-6, TNFα, IL-1β Release | ~5 µM | [1] |
| Inhibition of Synergy | Primary Human Monocytes | MDP (0.1 µg/mL) + Pam₂CSK₄ (100 pg/mL) | IL-8 Secretion | 0.5–16 µM | [1][5] |
| Antiviral Activity (IC₅₀) | Human Fetal Astrocytes | Zika Virus (ZIKV) | Viral Titer Reduction | 14.8 - 17.9 µM | [6] |
Signaling Pathway Diagram
Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Inhibition of MDP-Induced Cytokine Secretion in Human Monocytes
This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production in primary human monocytes stimulated with MDP.
Materials:
-
This compound (Sigma-Aldrich or other reputable supplier)
-
Muramyl dipeptide (MDP) (InvivoGen or similar)
-
Primary human monocytes (isolated from whole blood)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
96-well cell culture plates
-
ELISA kits for IL-8, IL-6, TNFα, and IL-1β
Procedure:
-
Cell Seeding: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting). Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI 1640 medium. Allow the cells to adhere for at least 2 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Pre-incubation with this compound: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.[1][7]
-
Stimulation with MDP: Prepare a working solution of MDP in culture medium. Add 10 µL of the MDP solution to each well to achieve a final concentration of 0.1 µg/mL.[1][7] Include wells with cells treated only with this compound (no MDP) and cells with MDP only (no this compound) as controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of IL-8, IL-6, TNFα, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the MDP-only control. Plot the results to determine the IC₅₀ value.
Protocol 2: Investigating NOD2-TLR2 Synergy Inhibition
This protocol is designed to study the effect of this compound on the synergistic inflammatory response induced by co-stimulation with NOD2 and TLR2 agonists.[1]
Materials:
-
This compound
-
MDP
-
Pam₂CSK₄ (TLR2/6 agonist)
-
Primary human monocytes
-
RPMI 1640 medium and supplements
-
96-well cell culture plates
-
ELISA kit for IL-8
Procedure:
-
Cell Seeding and Compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation: Pre-incubate the monocytes with varying concentrations of this compound (e.g., 0.5 µM to 16 µM) or vehicle control for 1 hour.[1][5]
-
Co-stimulation: Prepare a solution containing both MDP (final concentration 0.1 µg/mL) and Pam₂CSK₄ (final concentration 100 pg/mL).[1][5] Add this co-stimulant solution to the appropriate wells. Include control wells with MDP alone, Pam₂CSK₄ alone, and no stimulants.
-
Incubation and Analysis: Follow steps 5, 6, and 7 from Protocol 1, focusing on the quantification of IL-8.
-
Data Interpretation: Compare the levels of IL-8 secretion in co-stimulated cells with and without this compound to determine the extent to which the inhibitor blocks the synergistic effect.
Experimental Workflow Diagram
References
- 1. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbeto.ca [microbeto.ca]
- 3. NOD2 in Crohn’s Disease—Unfinished Business - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Role of NOD2 in Viral Infections Using GSK717
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor pivotal in the innate immune response to both bacterial and viral pathogens.[1][2] Upon recognition of viral components, such as single-stranded RNA (ssRNA), NOD2 triggers downstream signaling cascades that can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an antiviral state.[2][3] However, some viruses have evolved mechanisms to subvert or exploit this pathway for their own replicative advantage.[4] GSK717 is a potent and selective small molecule inhibitor of NOD2, which competitively binds to the NOD2 receptor, thereby blocking downstream signaling.[5][6] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate the multifaceted role of NOD2 in various viral infections.
Mechanism of Action of this compound
This compound is a benzimidazole diamide compound that functions as a selective and reversible inhibitor of NOD2-mediated signaling. It acts by inhibiting the interaction of NOD2 with its agonists, such as muramyl dipeptide (MDP) from bacteria, and has been shown to be effective in blocking NOD2's response to viral ssRNA.[3][5] The primary downstream effector of NOD2 is the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[7][8] The binding of a ligand to NOD2 induces its oligomerization and the recruitment of RIPK2, leading to the activation of transcription factors like NF-κB and IRF3, which in turn drive the expression of antiviral and inflammatory genes.[2][7] this compound effectively abrogates this signaling cascade at its initiation point.[6]
Data Presentation: Antiviral Activity of this compound
The following tables summarize the quantitative data from studies demonstrating the antiviral efficacy of this compound against a range of RNA viruses.
Table 1: Inhibition of Viral Titer by this compound
| Virus | Cell Line | Multiplicity of Infection (MOI) | This compound Concentration (µM) | Incubation Time (hours) | Reduction in Viral Titer | Reference |
| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 0.05 | 5, 10, 20, 40 | 72 | Concentration-dependent reduction | [9] |
| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 5 | 20, 40 | 48 | Significant reduction | [9][10] |
| Zika Virus (ZIKV) | A549 | 1 | 20, 40 | 48 | Significant reduction in infected cells | [4] |
| Dengue Virus (DENV-2) | A549 | 0.05 | 5, 10, 20, 40 | 48 | Over 90% reduction compared to control | [4][9] |
| Mayaro Virus (MAYV) | A549 | 0.05 and 5 | Not specified | 48 | Significant reduction | [9] |
| SARS-CoV-2 | SK-N-SH-ACE2 | Not specified | Not specified | 48 | Significant reduction | [9] |
Table 2: IC50 Values of this compound Against Various Viruses
| Virus | Cell Line | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Human Fetal Astrocytes (HFAs) | 14.8 - 17.9 | [9] |
| Coxsackievirus B5 (CVB5) | A549 | Lowest IC50 among tested viruses | [9] |
| Muramyl dipeptide (MDP)-stimulated IL-8 secretion | HEK293/hNOD2 | 0.4 | [5][11][12] |
Experimental Protocols
Protocol 1: General Viral Inhibition Assay Using this compound
This protocol provides a general framework for assessing the antiviral activity of this compound in a cell culture model.
Materials:
-
Target cells permissive to the virus of interest (e.g., A549, Huh7, Vero-E6)
-
Virus stock of known titer
-
This compound (Sigma-Aldrich, MedchemExpress, or equivalent)[5]
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Reagents for quantifying viral replication (e.g., plaque assay reagents, RNA extraction kit and qRT-PCR reagents, or antibodies for immunofluorescence)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).[9] A DMSO-only control should be prepared at the same final concentration of DMSO used in the highest this compound treatment.
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined Multiplicity of Infection (MOI) (e.g., 0.05 to 5).[9]
-
Treatment: After a 1-hour viral adsorption period, remove the viral inoculum, wash the cells once with PBS, and add the complete medium containing the different concentrations of this compound or the DMSO control.
-
Incubation: Incubate the plates for a duration appropriate for the virus's replication cycle (e.g., 24, 48, or 72 hours).[9]
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the cell culture supernatants and perform a plaque assay on a permissive cell line (e.g., Vero-E6) to determine the viral titer (PFU/mL).
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of viral genomic RNA.[9]
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining using an antibody against a viral antigen to visualize and quantify the number of infected cells.[4]
-
Protocol 2: Investigating NOD2-TLR2 Synergy with this compound
This protocol is designed to study the synergistic effect between NOD2 and Toll-like receptor 2 (TLR2) signaling and its inhibition by this compound.
Materials:
-
Primary human monocytes or a cell line expressing both NOD2 and TLR2 (e.g., HEK293 co-transfected with hNOD2 and hTLR2)
-
This compound
-
RIPK2 inhibitor (as a control)
-
Muramyl dipeptide (MDP) (NOD2 agonist)
-
Pam2CSK4 (TLR2 agonist)
-
ELISA kit for measuring IL-8
Procedure:
-
Cell Preparation: Isolate primary human monocytes or seed the appropriate cell line in a 96-well plate.
-
Pre-incubation with Inhibitors: Pre-incubate the cells for 1 hour with varying concentrations of this compound, a RIPK2 inhibitor, or a combination of both.[6]
-
Stimulation: Stimulate the cells with MDP (e.g., 0.1 µg/mL), Pam2CSK4 (e.g., 100 pg/mL), or a combination of both agonists.[6]
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-8 using an ELISA kit.[6] The results will demonstrate whether this compound can block the synergistic induction of IL-8 by co-stimulation of NOD2 and TLR2.[13]
Visualization of Signaling Pathways and Workflows
NOD2 Signaling in Viral Infection
Caption: Canonical and non-canonical NOD2 signaling pathways upon viral recognition and the inhibitory action of this compound.
Experimental Workflow for Viral Inhibition Assay
Caption: A generalized experimental workflow for assessing the antiviral efficacy of this compound in cell culture.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of NOD2 in the context of viral infections. Its high selectivity allows for the specific interrogation of the NOD2 signaling pathway, helping to dissect its contribution to both host defense and, in some cases, viral pathogenesis. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at further understanding the complex interplay between NOD2 and various viruses, and for the potential development of novel host-directed antiviral strategies.
References
- 1. NOD2: Activation During Bacterial and Viral Infections, Polymorphisms and Potential as Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1, NOD2, and NLRC5 Receptors in Antiviral and Antimycobacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medigraphic.com [medigraphic.com]
- 8. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. immune-system-research.com [immune-system-research.com]
- 12. This compound | NOD2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In vivo administration and dosage of GSK717 for animal studies
Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing specific dosages and administration protocols for GSK717 in in vivo animal models of inflammatory diseases. The following application notes and protocols are compiled from available in vitro data, formulation guidelines, and general principles of preclinical research. Researchers should use this information as a guide to design their own dose-finding and efficacy studies.
Introduction
This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] NOD2 is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan, and initiates a pro-inflammatory response. Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it a potential therapeutic target. This compound competitively binds to the NOD2 receptor, preventing MDP-induced signaling.[3] These notes provide a summary of the known characteristics of this compound and a framework for its use in in vivo animal studies.
In Vitro Activity of this compound
This compound has been shown to be a potent inhibitor of NOD2-mediated signaling in various human cell lines and primary cells. Its in vitro activity is summarized in the table below.
| Parameter | Cell Line/Cell Type | Stimulant | Readout | IC50 / Concentration | Reference |
| IC50 | HEK293/hNOD2 cells | MDP | IL-8 Secretion | 400 nM | [1][2] |
| Inhibition of Cytokine Release | Primary Human Monocytes | MDP (0.1 µg/mL) | IL-8, IL-6, TNFα, IL-1β | 5 µM | [1][4] |
| Inhibition of NOD2-TLR2 Synergy | Primary Human Monocytes | MDP + Pam2CSK4 | IL-8 Secretion | 0.5–16 µM | [3][4] |
Formulation for In Vivo Administration
Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. It is recommended to prepare fresh solutions for each experiment. The following are suggested formulation protocols based on vendor recommendations.
Protocol 1: SBE-β-CD in Saline
This formulation is suitable for subcutaneous or intraperitoneal injection and is recommended for studies with a duration of less than two weeks.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare the final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing to obtain a clear solution. This will yield a final concentration of 2.08 mg/mL.
Protocol 2: PEG300, Tween-80 in Saline
This formulation can also be used for subcutaneous or intraperitoneal administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the working solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly. This will yield a final concentration of 2.08 mg/mL.
Protocol 3: Corn Oil
This formulation is suitable for oral gavage or subcutaneous injection for sustained release.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare the final working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing. Sonication may be required to achieve a uniform suspension.
General Protocol for In Vivo Studies
The following is a general experimental workflow for evaluating the efficacy of this compound in an animal model of inflammatory disease. Researchers will need to optimize the dosage, administration route, and frequency for their specific model.
4.1. Animal Models
The choice of animal model is critical and will depend on the specific inflammatory disease being studied. Some relevant models where NOD2 inhibition may be beneficial include:
-
Chemically-induced colitis models: such as dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice or rats.
-
Genetically engineered models: such as IL-10 knockout mice, which spontaneously develop colitis.
-
Models of inflammatory arthritis: such as collagen-induced arthritis (CIA) in mice.
4.2. Experimental Design
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
Disease Induction: Induce the inflammatory disease according to the established protocol for the chosen model.
-
This compound Administration:
-
Dose-finding study: It is highly recommended to perform a preliminary dose-finding study to determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies. Start with a low dose (e.g., 1 mg/kg) and escalate to higher doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administration Route: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the desired pharmacokinetic profile and the specific animal model.
-
Frequency: The dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic properties of this compound, which are not yet publicly available.
-
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., weight loss, stool consistency, signs of pain or distress).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues for analysis. Endpoints may include:
-
Histological scoring of inflammation in the target organ.
-
Myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in tissue homogenates or serum, measured by ELISA or multiplex assays.
-
Gene expression analysis of inflammatory markers by qPCR.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOD2 signaling pathway and a general experimental workflow for an in vivo study with this compound.
Caption: NOD2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK717 as a Tool for High-Throughput Screening of NOD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for detecting muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. GSK717 is a potent and selective small-molecule inhibitor of NOD2-mediated signaling, making it an invaluable tool for the high-throughput screening (HTS) and identification of novel NOD2 inhibitors.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
Mechanism of Action of this compound
This compound selectively inhibits the NOD2 signaling pathway by interfering with the MDP-induced activation cascade.[3][4] It has been demonstrated to block the downstream secretion of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β in response to MDP stimulation.[2][3] A key characteristic of this compound is its high selectivity for NOD2, showing no significant inhibition of other pattern recognition receptors like NOD1, TLR2, or the TNFR1 pathway.[3][4]
Data Presentation
The inhibitory activity of this compound on NOD2 signaling has been quantified in various cell-based assays. The following tables summarize the key quantitative data for this compound, serving as a benchmark for HTS hit validation and comparison.
Table 1: Inhibitory Activity of this compound on MDP-Induced NOD2 Signaling
| Cell Line/Cell Type | Assay Readout | Stimulant | IC₅₀ Value (nM) | Effective Concentration | Reference |
| HEK293/hNOD2 | IL-8 Secretion | MDP | 400 | - | [3] |
| Primary Human Monocytes | Cytokine Release (IL-8, IL-6, TNFα, IL-1β) | MDP (0.1 µg/mL) | - | 5 µM (abrogated stimulatory effect) | [2][5] |
| Primary Human Monocytes | IL-8 Secretion | MDP + Pam2CSK4 | - | 0.5–16 μM (dose-dependent inhibition) | [2][5][6] |
Table 2: Antiviral Activity of this compound (Note: This activity may not be directly mediated through canonical MDP-NOD2 pathway inhibition)
| Cell Line | Virus | IC₅₀ Value (µM) | Reference |
| Human Fetal Astrocytes | Zika Virus | 14.8 - 17.9 | [7] |
| A549 (pulmonary carcinoma) | Dengue Virus | >20 | [7] |
| A549 (pulmonary carcinoma) | Mayaro Virus | ~20 | [7] |
| Huh7 (hepatoma) | Zika Virus | Not specified | [7] |
| U251 (astrocytoma) | Zika Virus | Not specified | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental design, the following diagrams illustrate the NOD2 signaling pathway and a general workflow for a high-throughput screening campaign to identify NOD2 inhibitors.
Caption: A diagram of the NOD2 signaling cascade.
Caption: A typical workflow for HTS of NOD2 inhibitors.
Experimental Protocols
Two primary high-throughput screening assays are recommended for identifying NOD2 inhibitors: an IL-8 secretion assay using HEK293/hNOD2 cells and an NF-κB reporter gene assay.
Protocol 1: High-Throughput IL-8 Secretion Assay
This protocol is designed for a 384-well plate format and utilizes HEK293 cells stably expressing human NOD2 (HEK293/hNOD2). The readout is the level of secreted IL-8, a downstream cytokine of NOD2 activation.
Materials:
-
HEK293/hNOD2 cells
-
Cell culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418)
-
Muramyl dipeptide (MDP)
-
This compound (as a positive control)
-
Test compound library
-
Human IL-8 ELISA kit
-
384-well clear-bottom, tissue culture-treated plates
-
Automated liquid handling systems (optional, but recommended for HTS)
-
Plate reader capable of absorbance measurement
Procedure:
-
Cell Seeding:
-
Culture HEK293/hNOD2 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of test compounds and controls (this compound, DMSO vehicle) at the desired final concentrations in assay medium. A typical screening concentration is 10 µM.
-
For dose-response experiments with this compound, prepare a serial dilution (e.g., from 10 µM to 1 nM).
-
Remove the cell plate from the incubator and add 10 µL of the compound/control solutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
MDP Stimulation:
-
Prepare a stock solution of MDP in assay medium. The final concentration of MDP should be predetermined to elicit a submaximal IL-8 response (e.g., 0.1 µg/mL).
-
Add 10 µL of the MDP solution to all wells except for the unstimulated control wells. Add 10 µL of assay medium to the unstimulated wells.
-
The final volume in each well will be 60 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
IL-8 ELISA:
-
After incubation, carefully collect the supernatant from each well.
-
Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves transferring the supernatant to an antibody-coated plate, followed by incubation with detection antibody, substrate, and stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the DMSO control (0% inhibition) and a high concentration of this compound (100% inhibition).
-
For dose-response curves, plot the percentage of inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: High-Throughput NF-κB Luciferase Reporter Assay
This assay utilizes a HEK293 cell line stably or transiently expressing NOD2 and an NF-κB-driven luciferase reporter gene. Activation of NOD2 leads to NF-κB translocation and subsequent luciferase expression, which can be quantified as a luminescent signal.
Materials:
-
HEK293 cells co-expressing human NOD2 and an NF-κB-luciferase reporter construct
-
Cell culture medium: As in Protocol 1
-
Muramyl dipeptide (MDP)
-
This compound
-
Test compound library
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
384-well opaque, white, tissue culture-treated plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 384-well white plate at a density of 5,000-10,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C.
-
-
Compound Addition:
-
Follow the same procedure as in Protocol 1, Step 2.
-
-
MDP Stimulation:
-
Follow the same procedure as in Protocol 1, Step 3. The final concentration of MDP should be optimized to give a robust luciferase signal.
-
-
Luciferase Assay:
-
After a 6-18 hour incubation (optimize for maximal signal-to-background), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1, Step 5, using the luminescence signal as the readout.
-
Conclusion
This compound serves as a critical reference compound for the development and validation of high-throughput screening assays aimed at discovering novel NOD2 inhibitors. The detailed protocols provided herein offer robust and reproducible methods for identifying and characterizing new chemical entities targeting the NOD2 signaling pathway. The quantitative data and pathway diagrams further support the design and interpretation of screening campaigns, ultimately accelerating the development of new therapeutics for NOD2-mediated inflammatory diseases.
References
- 1. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 2. Item - GSK669 and its analog this compound suppress cytokine secretion by primary human monocytes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address off-target effects of GSK717 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK717, a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain 2 (NOD2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NOD2 signaling pathway.[1][2] It functions as a competitive antagonist to muramyl dipeptide (MDP), the natural ligand for NOD2. By binding to NOD2, this compound prevents the conformational changes required for downstream signaling events, such as the recruitment of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and subsequent activation of NF-κB and MAPK pathways.[2][3]
Q2: How selective is this compound? Am I likely to see off-target effects on other pattern recognition receptors or kinases?
A2: this compound demonstrates high selectivity for NOD2. Studies have shown that it does not significantly affect signaling pathways mediated by the closely related NOD1, Toll-like receptor 2 (TLR2), or tumor necrosis factor receptor 1 (TNFR1).[1][2] Furthermore, a similar benzimidazole diamide compound, GSK669, was profiled against a panel of 300 different human kinases and showed no significant inhibition at a concentration of 1 µM. This suggests that direct off-target effects on a broad range of kinases are unlikely at standard experimental concentrations.
Q3: I am not seeing the expected inhibition of cytokine production after treating my cells with this compound and stimulating with MDP. What could be the issue?
A3: There are several potential reasons for a lack of efficacy. Please consider the following troubleshooting steps:
-
Cellular Health and Viability: Ensure that your cells are healthy and viable. Perform a cytotoxicity assay to confirm that the concentrations of this compound and your vehicle (e.g., DMSO) are not toxic to your cells.
-
This compound Concentration and Pre-incubation: Verify that you are using an appropriate concentration of this compound. The IC50 for MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells is approximately 400 nM.[1] For primary human monocytes, concentrations around 5 µM have been shown to be effective.[2] It is also crucial to pre-incubate the cells with this compound for at least one hour before adding the MDP stimulus to allow for sufficient target engagement.
-
MDP Concentration: The inhibitory effect of this compound is competitive with MDP. If you are using a very high concentration of MDP, you may need to increase the concentration of this compound to see an inhibitory effect.
-
Cell Type and NOD2 Expression: Confirm that your cell line expresses functional NOD2. If you are using a cell line with low or no endogenous NOD2 expression, you will not observe an effect.
Q4: My results are inconsistent between experiments. What are some common sources of variability?
A4: Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure that your this compound and MDP stock solutions are properly stored and have not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Stimulation Time: The timing of MDP stimulation and sample collection should be consistent across all experiments to ensure you are measuring the peak response.
-
Assay Variability: Ensure that your readout method (e.g., ELISA, qPCR) is validated and performing consistently. Include appropriate positive and negative controls in every experiment.
Q5: Are there any known off-target effects of this compound that are not related to kinase inhibition?
A5: A significant consideration is the potential for off-target effects on autophagy. NOD2 activation is known to induce autophagy, a cellular process for degrading and recycling cellular components.[4][5] This process is important for bacterial clearance and antigen presentation. By inhibiting NOD2, this compound may indirectly affect autophagic flux. If your experimental system is sensitive to changes in autophagy, you may observe unexpected phenotypes. It is recommended to monitor autophagic markers if you suspect this might be influencing your results.
Troubleshooting Guides
Problem: Unexpected Cellular Phenotype Observed
If you observe an unexpected cellular phenotype after this compound treatment that is independent of the expected NOD2 inhibition, consider the following:
-
Hypothesis: The observed phenotype may be due to an off-target effect of this compound on autophagy.
-
Troubleshooting Steps:
-
Assess Autophagy Markers: Measure the levels of key autophagy proteins such as LC3-II and p62/SQSTM1 by western blot. An accumulation of LC3-II and p62 may indicate a blockage in autophagic flux.
-
Visualize Autophagosomes: Use fluorescence microscopy to visualize the formation of autophagosomes in cells treated with this compound.
-
Include Autophagy Modulators: As controls, include known inducers (e.g., rapamycin) and inhibitors (e.g., bafilomycin A1) of autophagy in your experiments to see if they mimic or reverse the phenotype observed with this compound.
-
Data Summary
| Compound | Target | IC50 (MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells) | Selectivity Notes |
| This compound | NOD2 | 400 nM[1] | Does not affect NOD1, TNFR1, or TLR2-mediated responses.[1][2] A similar compound showed no significant inhibition of 300 kinases at 1 µM. |
Experimental Protocols
Protocol 1: Assessment of Cytokine Secretion in Primary Human Monocytes
This protocol is adapted from Rickard et al., PLoS One, 2013.
-
Isolate Primary Human Monocytes: Isolate monocytes from whole blood using standard density gradient centrifugation followed by positive or negative selection methods.
-
Cell Seeding: Seed the isolated monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour at 37°C and 5% CO2. Include a vehicle control (e.g., DMSO).
-
MDP Stimulation: Prepare a solution of MDP in cell culture medium. Add MDP to the wells to a final concentration of 0.1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blot for Assessing NOD2 Signaling Pathway Activation
-
Cell Culture and Treatment: Seed an appropriate cell line (e.g., HEK293T cells expressing human NOD2) in 6-well plates. The following day, pre-treat the cells with this compound or vehicle for 1 hour.
-
MDP Stimulation: Stimulate the cells with MDP (e.g., 100 ng/mL) for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p38/p38, p-IκBα/IκBα).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: NOD2 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 4. NOD2 stimulation induces autophagy ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The ever-expanding function of NOD2: autophagy, viral recognition, and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating GSK717 cytotoxicity in long-term cell culture
Welcome to the technical support center for GSK717. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with the long-term use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system. Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 activates downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[2] this compound competitively binds to NOD2, preventing the binding of MDP and thereby inhibiting this inflammatory cascade.[3]
Q2: Is cytotoxicity a known side effect of this compound in cell culture?
A2: While extensive documentation on this compound-induced cytotoxicity is limited in publicly available literature, it is plausible that, like many small molecule inhibitors, it may exhibit cytotoxic effects at certain concentrations or under specific experimental conditions, particularly in long-term culture. Some studies have used "subcytotoxic concentrations" of this compound, suggesting that higher concentrations can be toxic. The potential for off-target effects or stress on cellular metabolism during prolonged exposure could contribute to decreased cell viability.
Q3: What are the potential general mechanisms of drug-induced cytotoxicity in cell culture?
A3: Drug-induced cytotoxicity can manifest through various mechanisms, including:
-
Apoptosis: Programmed cell death, often characterized by the activation of caspases.[4][5]
-
Necrosis: Uncontrolled cell death resulting from acute cellular injury.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.[6][7]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
-
Inhibition of Essential Cellular Processes: Interference with vital functions such as protein synthesis, DNA replication, or cell cycle progression.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a systematic approach to identifying and resolving issues of cytotoxicity in your long-term cell culture experiments with this compound.
Issue 1: Increased cell death observed after prolonged treatment with this compound.
| Possible Cause | Suggested Solution |
| Concentration-dependent toxicity | Determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration using a dose-response curve. |
| Induction of Apoptosis | Supplement the culture medium with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic pathway.[8][9] |
| Oxidative Stress | Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to counteract the effects of reactive oxygen species. |
| Nutrient Depletion in Media | Optimize your cell culture medium. Consider using a serum-free formulation or supplementing with nutrients like insulin-transferrin-selenium (ITS) to enhance cell viability.[10][11][12] |
Issue 2: Gradual decline in cell proliferation and viability over time.
| Possible Cause | Suggested Solution |
| Sub-optimal Culture Conditions | Ensure that your cell culture conditions (e.g., CO2 levels, temperature, humidity) are optimal. Passage cells at an appropriate confluency to avoid contact inhibition and nutrient limitation. |
| Serum Variability | If using serum, test different lots for their ability to support long-term cell health in the presence of this compound. Alternatively, adapt your cells to a serum-free medium to reduce variability.[13] |
| Cumulative Off-Target Effects | Re-evaluate the necessity of continuous, long-term exposure. Consider intermittent dosing schedules if experimentally feasible. |
Data Presentation
Table 1: Example Dose-Response Data for this compound Cytotoxicity
| This compound Concentration (µM) | Cell Viability (%) after 72h |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 85 |
| 20 | 60 |
| 40 | 30 |
| 80 | 10 |
Table 2: Effect of Mitigation Strategies on Cell Viability with 40µM this compound
| Treatment | Cell Viability (%) after 72h |
| This compound (40µM) | 30 |
| This compound (40µM) + Z-VAD-FMK (20µM) | 65 |
| This compound (40µM) + NAC (5mM) | 55 |
| This compound (40µM) in Serum-Free Medium + ITS | 45 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity using a Pan-Caspase Inhibitor
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare this compound at a concentration known to cause cytotoxicity (e.g., 2X the IC50 value). Prepare a solution of Z-VAD-FMK (a pan-caspase inhibitor) at a working concentration of 20-50 µM.
-
Treatment: Treat cells with:
-
Vehicle control
-
This compound alone
-
Z-VAD-FMK alone
-
This compound and Z-VAD-FMK in combination
-
-
Incubation and Analysis: Incubate for the desired duration and assess cell viability using the MTT assay or another suitable method.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of caspase inhibitors for limiting death in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Media Supplements | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. Development of a serum-free medium for in vitro expansion of human cytotoxic T lymphocytes using a statistical design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Resistance to GSK717 in NOD2 Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance or unexpected results when using GSK717 to study NOD2 signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NOD2 signaling?
This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1] It functions by inhibiting the signaling mediated by muramyl dipeptide (MDP), a component of bacterial peptidoglycan that is recognized by NOD2.[1] this compound has an IC50 of approximately 400 nM for MDP-stimulated IL-8 secretion in HEK293 cells engineered to express human NOD2 (HEK293/hNOD2).[1] It is important to note that this compound is not believed to act as a direct kinase inhibitor.
Q2: What are the typical signs of resistance to this compound in my experiments?
Resistance to this compound can manifest in several ways:
-
Reduced or complete lack of inhibition: Despite using appropriate concentrations of this compound, you observe no significant decrease in MDP-induced downstream readouts such as IL-8, IL-6, or TNFα secretion, or NF-κB activation.[1]
-
Shift in IC50 value: You may notice that a higher concentration of this compound is required to achieve 50% inhibition compared to what is reported in the literature or your own previous experiments.
-
Inconsistent results: Variability in the inhibitory effect of this compound across different experimental batches or cell passages.
Q3: What are the potential underlying causes of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential causes can be extrapolated from general principles of drug resistance in cell culture and the specifics of the NOD2 signaling pathway:
-
Cell line instability: Prolonged cell culture can lead to genetic drift and selection of cell populations that are less responsive to this compound.
-
Alterations in the NOD2 signaling pathway:
-
Mutations: Spontaneous mutations in NOD2 or downstream signaling components like RIPK2 could alter the binding site of this compound or render the pathway constitutively active.
-
Changes in protein expression: Overexpression of NOD2 or RIPK2, or downregulation of negative regulators of the pathway could lead to a stronger signaling cascade that is more difficult to inhibit.
-
-
Activation of bypass pathways: Cells might activate alternative signaling pathways that lead to the same downstream effects (e.g., NF-κB activation) but are not dependent on NOD2.[2][3]
-
Increased drug efflux: Cells may upregulate the expression of drug efflux pumps that actively remove this compound from the cytoplasm.
-
Compound instability: Improper storage or handling of this compound can lead to its degradation.[1]
Troubleshooting Guide
Problem 1: No inhibitory effect of this compound is observed.
| Possible Cause | Suggested Solution |
| This compound Degradation | Ensure this compound is stored correctly (-20°C for up to 1 year, -80°C for up to 2 years).[1] Prepare fresh working solutions from a new stock for each experiment. |
| Incorrect Concentration | Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Cell Line Issues | Use a fresh vial of cells from a reliable source (e.g., ATCC). Limit the passage number of your cells. Regularly test your cells for mycoplasma contamination. |
| Suboptimal Assay Conditions | Optimize the concentration of the NOD2 agonist (MDP). Ensure the stimulation time is appropriate to observe a robust response and its inhibition. |
| Activation of Alternative Pathways | Investigate if other pattern recognition receptors (PRRs) are being inadvertently activated. This compound is selective for NOD2 and does not inhibit NOD1, TNFR1, or TLR2-mediated responses.[1] |
Problem 2: Reduced potency of this compound (higher IC50).
| Possible Cause | Suggested Solution |
| Development of Cellular Resistance | Consider this possibility if the IC50 value consistently increases over time with continuous cell culture. If possible, revert to an earlier passage of the cells. |
| High Expression of NOD2 or RIPK2 | If using an overexpression system, the levels of NOD2 or RIPK2 might be too high, requiring a higher concentration of this compound for effective inhibition. Titrate the expression level of the transfected plasmids. |
| Competitive antagonism | High concentrations of the agonist (MDP) can compete with the inhibitor. Perform experiments with varying concentrations of both agonist and inhibitor to assess for competitive behavior.[4] |
Problem 3: High background signal in unstimulated, this compound-treated cells.
| Possible Cause | Suggested Solution |
| Constitutive NOD2 Signaling | In some overexpression systems, high levels of NOD2 can lead to ligand-independent signaling. Reduce the amount of NOD2 expression plasmid used for transfection. |
| Off-target effects of this compound | While this compound is reported to be selective, at very high concentrations, off-target effects could occur.[5][6] Ensure you are using the inhibitor within its recommended concentration range. |
| Cellular Stress | High concentrations of the vehicle (e.g., DMSO) or the inhibitor itself can cause cellular stress, leading to non-specific activation of inflammatory pathways. Include a vehicle-only control and ensure the final DMSO concentration is low (typically <0.1%). |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 of this compound | 400 nM | HEK293/hNOD2 | MDP-stimulated IL-8 secretion | [1] |
| Inhibition of Cytokines by this compound (5 µM) | Inhibition of IL-8, IL-6, TNFα, and IL-1β release | Primary human monocytes | MDP-stimulated cytokine release | [1] |
| IC50 of this compound | 14.8 - 17.9 µM | Human Fetal Astrocytes (HFAs) | ZIKV replication inhibition | [7] |
| IC50 of this compound | >90% inhibition at 20-40 µM | A549 cells | DENV replication inhibition | [7] |
Experimental Protocols
Protocol 1: Measuring MDP-Induced IL-8 Secretion by ELISA
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
HEK293/hNOD2 cells (or other suitable cell line)
-
Complete cell culture medium
-
Muramyl dipeptide (MDP)
-
This compound
-
Human IL-8 ELISA Kit (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific)[8][9]
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.[10]
-
MDP Stimulation: Prepare a solution of MDP in complete cell culture medium at the desired concentration (e.g., 100 ng/mL). Add the MDP solution to the wells. Include a negative control (no MDP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for IL-8 analysis. Supernatants can be stored at -80°C if not analyzed immediately.[8]
-
ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.[8][9][11][12] This typically involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate and stop solution, and finally reading the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of IL-8 in your samples based on the standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Protocol 2: NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for human NOD2
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.
-
This compound Treatment and MDP Stimulation: After 24-48 hours, treat the cells with this compound and stimulate with MDP as described in Protocol 1.
-
Cell Lysis: After the desired incubation time (typically 6-8 hours for reporter assays), wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of NF-κB activity by MDP and the percent inhibition by this compound.
Visualizations
Caption: NOD2 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The roles of the classical and alternative nuclear factor-kappaB pathways: potential implications for autoimmunity and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced antibody cross-reactivity following infection with B.1.1.7 than with parental SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. file.elabscience.com [file.elabscience.com]
- 12. denovobiolabs.com [denovobiolabs.com]
Technical Support Center: Troubleshooting GSK717 Inhibition of MDP-Stimulated Cytokine Release
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using GSK717 to inhibit Muramyl Dipeptide (MDP)-stimulated cytokine release. If you are not observing the expected inhibition, this troubleshooting guide provides a series of questions and answers to help you identify and resolve potential issues in your experimental setup.
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2][3] It has been shown to inhibit MDP-induced NOD2-mediated signaling.[1][2]
What is the mechanism of action for this compound?
This compound competitively binds to the NOD2 receptor, preventing the binding of its ligand, MDP.[4] This action suppresses the downstream signaling cascade that leads to the production of pro-inflammatory cytokines without affecting other NF-κB induction pathways like those mediated by NOD1, TNFR1, or TLR2.[3][5]
What is the expected IC50 of this compound?
The half-maximal inhibitory concentration (IC50) for this compound is approximately 400 nM for MDP-stimulated IL-8 secretion in HEK293 cells engineered to express human NOD2 (HEK293/hNOD2).[1][2]
What are the common readouts for MDP-stimulated cytokine release?
Commonly measured cytokines following MDP stimulation include Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3][5] These are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Troubleshooting Guide
Question 1: Is your experimental system validated for MDP-stimulated cytokine release?
Possible Cause: The lack of inhibition by this compound could be due to an issue with the initial stimulation by MDP. It is crucial to first confirm that your cellular system is responsive to MDP.
Troubleshooting Steps:
-
Confirm Cell Responsiveness: Ensure that the cell type you are using expresses NOD2 and its downstream signaling partner, RIPK2.[6][7] Myeloid cells such as monocytes, macrophages, and dendritic cells are known to have robust NOD2 expression.[7]
-
Optimize MDP Concentration: Perform a dose-response experiment with MDP to determine the optimal concentration for stimulating cytokine release in your specific cell type.
-
Validate Cytokine Detection: Ensure your cytokine detection method (e.g., ELISA) is sensitive and functioning correctly.
Experimental Protocol: Validating MDP-Stimulated Cytokine Release in Human Monocytes
-
Cell Culture: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) and plate them at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
MDP Stimulation: Prepare a serial dilution of MDP (from 0.1 µg/mL to 10 µg/mL). Add the different concentrations of MDP to the cultured monocytes. Include a vehicle-only control (e.g., sterile water or PBS).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of a key pro-inflammatory cytokine, such as IL-8 or TNF-α, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Expected Results: You should observe a dose-dependent increase in cytokine production with increasing concentrations of MDP.
| MDP Concentration (µg/mL) | Expected IL-8 Release (pg/mL) |
| 0 (Control) | < 100 |
| 0.1 | 500 - 1500 |
| 1 | 1500 - 4000 |
| 10 | 4000 - 8000 |
| Note: These are example values and can vary depending on the cell donor and specific experimental conditions. |
Visualization: Experimental Workflow for MDP Stimulation
Caption: Workflow for validating MDP-stimulated cytokine release.
Question 2: Are you using an effective concentration of this compound and is the compound active?
Possible Cause: The concentration of this compound may be too low to effectively inhibit NOD2 signaling, or the compound itself may have degraded.
Troubleshooting Steps:
-
Dose-Response of this compound: Perform a dose-response experiment with this compound to determine its IC50 in your system. This is crucial as the effective concentration can vary between cell types.
-
Compound Integrity: Ensure that this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh stock of the inhibitor.
Experimental Protocol: Determining the IC50 of this compound
-
Cell Preparation and Plating: Follow the same procedure as in the MDP validation protocol.
-
This compound Pre-incubation: Prepare a serial dilution of this compound (e.g., from 10 µM down to 1 nM). Pre-incubate the monocytes with the different concentrations of this compound for 1-2 hours before adding MDP.[4]
-
MDP Stimulation: Add a fixed, pre-determined optimal concentration of MDP (from the validation experiment) to all wells, except for the negative control.
-
Incubation, Supernatant Collection, and Cytokine Measurement: Follow the steps outlined in the previous protocol.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a dose-response curve to calculate the IC50.
Expected Results: You should observe a dose-dependent decrease in MDP-stimulated cytokine release with increasing concentrations of this compound.
| This compound Concentration (µM) | Expected IL-8 Inhibition (%) |
| 10 | > 95% |
| 1 | ~90% |
| 0.4 (IC50) | ~50% |
| 0.1 | < 20% |
| 0 (Control) | 0% |
| Note: These are example values. The IC50 of 400 nM was determined in HEK293/hNOD2 cells and may differ in primary monocytes.[1][2] |
Visualization: Conceptual Dose-Response Curve
Caption: A conceptual dose-response curve for this compound inhibition.
Question 3: Could potential contamination in your MDP preparation be activating other signaling pathways?
Possible Cause: Commercially available MDP can sometimes be contaminated with other pathogen-associated molecular patterns (PAMPs), most commonly lipopolysaccharide (LPS).[8] LPS activates Toll-like receptor 4 (TLR4), a pathway that is not inhibited by this compound. This can lead to cytokine release that masks the inhibitory effect of this compound on the NOD2 pathway.
Troubleshooting Steps:
-
Use Ultrapure MDP: Whenever possible, use MDP that is certified to be of high purity and free from LPS contamination.
-
Test for LPS Contamination: You can test your MDP preparation for LPS contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Use an LPS Inhibitor: As a control, include a condition where you co-treat cells with Polymyxin B, an LPS-neutralizing agent, along with MDP and this compound.[8][9] If the cytokine release is reduced in the presence of Polymyxin B, it suggests LPS contamination.
Experimental Protocol: Controlling for LPS Contamination
-
Set up Experimental Groups:
-
Control (vehicle only)
-
MDP only
-
MDP + this compound
-
MDP + Polymyxin B
-
MDP + this compound + Polymyxin B
-
LPS only (positive control for TLR4 activation)
-
-
Pre-incubation: Pre-incubate cells with this compound (at an effective concentration) and/or Polymyxin B (typically 10 µg/mL) for 1 hour.
-
Stimulation: Add MDP or LPS to the respective wells.
-
Analysis: Follow the standard procedure for incubation, supernatant collection, and cytokine measurement.
Expected Results:
| Condition | Expected Outcome if MDP is Contaminated |
| MDP only | High cytokine release |
| MDP + this compound | Partial or no reduction in cytokines |
| MDP + Polymyxin B | Significant reduction in cytokines |
| MDP + this compound + Polymyxin B | Complete or near-complete inhibition of cytokines |
Visualization: NOD2 and TLR4 Signaling Pathways
Caption: Distinct signaling of NOD2 and potential TLR4 activation.
By systematically working through these troubleshooting steps, you can identify the reason why this compound may not be inhibiting MDP-stimulated cytokine release in your experiments and take corrective actions to achieve the expected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NOD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 8. Lipopolysaccharide is a Frequent and Significant Contaminant in Microglia-Activating Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Synthetic Antiendotoxin Peptides on Lipopolysaccharide (LPS) Recognition and LPS-Induced Proinflammatory Cytokine Responses by Cells Expressing Membrane-Bound CD14 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of GSK717 in Synergistic NOD2-TLR2 Activation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of GSK717 in studies of synergistic NOD2-TLR2 activation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or No Synergistic Activation Observed
Question: We are co-stimulating our cells with a NOD2 agonist (MDP) and a TLR2 agonist (Pam3CSK4) but are not observing the expected synergistic increase in cytokine production or NF-κB activation. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Agonist Concentrations | Perform a dose-response titration for both MDP and Pam3CSK4 individually to determine the optimal concentration for your specific cell type and assay. Synergy is often concentration-dependent. |
| Incorrect Stimulation Timing | The timing of agonist addition can be critical. For synergistic effects, simultaneous stimulation is often required. If pre-treating with one agonist, optimize the pre-incubation time. |
| Cell Passage Number and Health | High-passage number cells may have altered receptor expression and signaling capacity. Use low-passage cells and ensure they are healthy and in the logarithmic growth phase. |
| Reagent Quality | Ensure the quality and activity of your MDP and Pam3CSK4. Prepare fresh stock solutions and store them correctly. |
Issue 2: High Background Signal in Control Wells
Question: Our unstimulated control wells are showing a high background signal in our NF-κB reporter assay or cytokine ELISA. What could be causing this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Contamination | Mycoplasma or bacterial contamination can activate innate immune pathways. Regularly test your cell cultures for contamination. |
| Serum Components | Fetal Bovine Serum (FBS) can contain components that activate NOD2 or TLR2. Heat-inactivate your FBS or test different lots to find one with low background activation. |
| Cell Seeding Density | Over-confluent cells can become stressed and spontaneously activate inflammatory pathways. Optimize your cell seeding density to ensure cells are not overly dense at the time of the assay. |
| Constitutive Receptor Activation | Some cell lines may have a high basal level of NOD2 or TLR2 signaling. Ensure you are using an appropriate cell model. |
Issue 3: Variability Between Replicate Wells
Question: We are observing high variability in the readouts between our technical replicates. How can we improve the consistency of our results?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique, especially when adding small volumes of agonists or inhibitors. |
| Edge Effects in Plates | The outer wells of a microplate are more prone to evaporation, which can affect cell health and assay results. Avoid using the outer wells or fill them with sterile PBS or media to minimize this effect. |
| Incomplete Cell Lysis (for reporter assays) | Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer and incubation time. Incomplete lysis will lead to variable reporter enzyme release. |
Issue 4: this compound is Not Inhibiting NOD2 Activation
Question: We are using this compound to inhibit MDP-induced NOD2 activation, but we are not seeing a significant reduction in the signal. Why might this be happening?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound to determine its IC50 in your specific assay. An IC50 of 400 nM has been reported for MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells, but this may vary depending on the cell type and conditions.[1] |
| Incorrect Pre-incubation Time | Pre-incubate the cells with this compound for a sufficient amount of time before adding the NOD2 agonist. A pre-incubation time of 1 hour is a good starting point. |
| This compound Solubility and Stability | This compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your assay is low (e.g., <0.5%) to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound for each experiment. |
| High Agonist Concentration | If the concentration of the NOD2 agonist (MDP) is too high, it may overcome the inhibitory effect of this compound. Use the lowest concentration of MDP that gives a robust signal in your assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway.[1] It acts by blocking the signaling mediated by the NOD2 ligand, muramyl dipeptide (MDP).[1] Importantly, this compound has been shown to block the synergistic activation between NOD2 and TLR2, while not affecting TLR2-mediated responses alone.[1]
Q2: What is the nature of the crosstalk between NOD2 and TLR2 signaling?
The crosstalk between NOD2 and TLR2 is complex and can result in either synergistic or inhibitory outcomes depending on the cellular context and stimulus conditions.[2][3] Simultaneous activation of both receptors can lead to a synergistic increase in the production of pro-inflammatory cytokines.[4] The signaling pathways of both NOD2 and TLR2 converge on downstream effectors like NF-κB and MAP kinases, providing a molecular basis for their interaction.[5][6][7]
Q3: What are the appropriate cell lines to study NOD2-TLR2 synergy?
Several cell types can be used, including:
-
Primary human monocytes or monocyte-derived dendritic cells (DCs): These cells endogenously express both NOD2 and TLR2 and provide a physiologically relevant model.
-
HEK293T cells: These cells have low endogenous expression of NOD2 and TLRs, making them an excellent model for overexpression studies where human NOD2 and TLR2 can be transiently or stably expressed.[8][9]
Q4: How should I prepare my reagents for these experiments?
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage. Further dilute in cell culture medium to the desired working concentration immediately before use.
-
Muramyl dipeptide (MDP): Prepare a stock solution in sterile water or PBS. Aliquot and store at -20°C.
-
Pam3CSK4: This TLR1/TLR2 agonist is a lipopeptide. Prepare a stock solution in sterile water. It may require gentle warming to fully dissolve. Aliquot and store at -20°C.
Q5: What are the key readouts to measure synergistic activation?
The two primary readouts are:
-
Cytokine Secretion: Measure the levels of pro-inflammatory cytokines such as IL-8, IL-6, and TNF-α in the cell culture supernatant using ELISA or a multiplex bead-based assay.
-
NF-κB Activation: Use a luciferase reporter assay in which a luciferase gene is under the control of an NF-κB response element. Activation of the NF-κB pathway will result in the production of luciferase, which can be quantified by measuring luminescence.[8][10]
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay in HEK293T Cells
This protocol describes how to measure the synergistic activation of NF-κB by NOD2 and TLR2 agonists and its inhibition by this compound in transiently transfected HEK293T cells.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hNOD2, pCMV-hTLR2, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound, MDP, Pam3CSK4
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: One day before transfection, seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete DMEM.[8]
-
Transfection:
-
Prepare a DNA master mix containing the expression plasmids (e.g., 50 ng pCMV-hNOD2, 50 ng pCMV-hTLR2, 100 ng pNF-κB-Luc, and 10 ng pRL-TK per well).
-
Dilute the DNA and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete DMEM.
-
Remove the transfection medium and add the this compound-containing medium to the appropriate wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a 2X concentration of MDP and Pam3CSK4 in complete DMEM.
-
Add an equal volume of the 2X agonist solution to the wells.
-
Incubate for 6-16 hours at 37°C.[10]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Protocol 2: Cytokine Release Assay in Primary Human Monocytes
This protocol details the measurement of cytokine release from primary human monocytes following co-stimulation with NOD2 and TLR2 agonists and inhibition by this compound.
Materials:
-
Primary human monocytes
-
This compound, MDP, Pam3CSK4
-
Human IL-8, IL-6, or TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
Monocyte Isolation and Seeding: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., plastic adherence or magnetic bead selection). Seed the monocytes in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium. Allow the cells to adhere for at least 2 hours.
-
This compound Treatment:
-
Prepare dilutions of this compound in complete RPMI-1640.
-
Carefully remove the medium from the wells and replace it with the this compound-containing medium.
-
Pre-incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a 2X concentration of MDP and Pam3CSK4 in complete RPMI-1640.
-
Add an equal volume of the 2X agonist solution to the wells.
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
Cytokine ELISA:
-
Perform the ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: NOD2 and TLR2 Signaling Pathway Crosstalk.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crosstalk between NOD2 and TLR2 suppresses the development of TLR2-mediated experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic interactions between NOD receptors and TLRs: Mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abgenex.com [abgenex.com]
- 10. bosterbio.com [bosterbio.com]
GSK717 dose-response curve not behaving as expected
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected dose-response curves with GSK717.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] It functions by competitively binding to the NOD2 receptor, thereby preventing the binding of its agonist, muramyl dipeptide (MDP), a component of the bacterial cell wall.[3] This inhibition blocks downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as IL-8, IL-6, TNFα, and IL-1β.[1][2][4] this compound does not significantly affect NOD1, TNFR1, or TLR2-mediated responses, highlighting its selectivity.[2][4]
Q2: What is the expected dose-response curve for this compound?
In a typical in vitro assay, this compound is expected to exhibit a sigmoidal dose-response curve, showing a dose-dependent inhibition of MDP-induced signaling. The curve should have a clear upper plateau (maximal response in the absence of the inhibitor), a lower plateau (maximal inhibition), and a transitional phase.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) can vary depending on the experimental system. Key reported values are summarized below.
| Cell Line/System | Stimulus | Measured Endpoint | Reported IC50 |
| HEK293/hNOD2 cells | MDP | IL-8 Secretion | 400 nM[1][2] |
| Human fetal astrocytes (HFAs) | Zika Virus (ZIKV) | Viral Titer Reduction | 14.8 to 17.9 µM[5] |
| A549 cells | Coxsackievirus B5 (CVB5) | Viral Replication | <14.8 µM (lowest IC50 in the study)[5] |
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cellular assays, further dilutions into aqueous media are necessary. It is important to be aware of potential solubility issues when diluting from a DMSO stock into an aqueous solution.[6] For storage, follow the manufacturer's recommendations, which generally involve storing the solid compound and stock solutions at low temperatures (-20°C or -80°C) to maintain stability.
Troubleshooting Guide for Unexpected Dose-Response Curves
Issue 1: The dose-response curve is flat, showing little to no inhibition even at high concentrations.
-
Potential Cause 1: Inactive Compound. The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Step:
-
Verify the storage conditions and age of the compound.
-
If possible, test the compound in a validated, sensitive assay system.
-
Consider purchasing a new batch of the compound from a reputable supplier.
-
-
-
Potential Cause 2: Insufficient NOD2 Activation. The concentration of the NOD2 agonist (e.g., MDP) may be too low to induce a robust signal, making it difficult to observe inhibition.
-
Troubleshooting Step:
-
Perform a dose-response experiment with the agonist alone to determine its optimal concentration for stimulation.
-
Ensure the agonist is properly dissolved and has not degraded.
-
-
-
Potential Cause 3: Cell Line Does Not Express Functional NOD2. The cell line being used may not express NOD2 or the necessary downstream signaling components.
-
Troubleshooting Step:
-
Confirm NOD2 expression in your cell line via RT-PCR, Western blot, or by consulting the literature.
-
Use a positive control cell line known to express functional NOD2, such as HEK293 cells transfected with human NOD2 (HEK293/hNOD2).[1]
-
-
Issue 2: The dose-response curve is biphasic (U-shaped or an inverted U-shape).
-
Potential Cause 1: Off-Target Effects at High Concentrations. At high concentrations, this compound may be interacting with other cellular targets, leading to unexpected biological responses.[7]
-
Troubleshooting Step:
-
Lower the maximum concentration of this compound used in the experiment.
-
Consult the literature for known off-target effects of this compound or similar benzimidazole diamide compounds.
-
-
-
Potential Cause 2: Cytotoxicity. High concentrations of the compound or the solvent (DMSO) may be causing cell death, which can confound the assay results.
-
Troubleshooting Step:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your dose-response experiment, using the same concentrations of this compound and DMSO.
-
Ensure the final DMSO concentration in your assay is non-toxic (typically <0.5%).
-
-
-
Potential Cause 3: Compound Precipitation. this compound may be precipitating out of solution at higher concentrations, especially when diluted into aqueous media.[6]
-
Troubleshooting Step:
-
Visually inspect the wells of your assay plate for any signs of precipitation.
-
Consult solubility data for this compound and ensure you are not exceeding its solubility limit in your assay medium.
-
-
Issue 3: High variability between replicate wells or poor reproducibility between experiments.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability in the response.
-
Troubleshooting Step:
-
Ensure cells are thoroughly resuspended to a single-cell suspension before plating.
-
Use a calibrated multichannel pipette or an automated cell dispenser for plating.
-
-
-
Potential Cause 2: Errors in Serial Dilutions. Inaccuracies in the preparation of the compound dilution series can lead to significant errors.[6]
-
Troubleshooting Step:
-
Carefully prepare the serial dilutions using calibrated pipettes.
-
Consider using an automated liquid handler for preparing the dilution series to improve accuracy and consistency.
-
-
-
Potential Cause 3: Assay Timing and Cell Health. Variations in incubation times or the health of the cells can affect the outcome.
-
Troubleshooting Step:
-
Standardize all incubation times precisely.
-
Ensure cells are in the logarithmic growth phase and are not overgrown or stressed at the time of the experiment.
-
-
Experimental Protocols
General Protocol for MDP-Induced IL-8 Secretion Assay in HEK293/hNOD2 Cells
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Cell Seeding:
-
Culture HEK293/hNOD2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations.
-
Carefully remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.[3][8]
-
-
Cell Stimulation:
-
Prepare a stock solution of Muramyl Dipeptide (MDP) in sterile water or an appropriate buffer.
-
Add MDP to each well to achieve a final concentration known to elicit a robust response (e.g., 0.1 µg/mL).[8]
-
Include appropriate controls: vehicle-only (no this compound, no MDP), MDP-only (no this compound), and this compound-only (no MDP).
-
Incubate for 24 hours at 37°C, 5% CO2.[8]
-
-
Endpoint Measurement (IL-8 ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (vehicle-only wells).
-
Normalize the data by setting the response in the MDP-only wells to 100% and the response in the vehicle-only wells to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC50 value.[9]
-
Visualizations
Caption: this compound inhibits the NOD2 signaling pathway.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for dose-response issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 5. Nodosome Inhibition as a Novel Broad-Spectrum Antiviral Strategy against Arboviruses, Enteroviruses, and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to control for GSK717's effects on NOD1, TNFR1, and TLR2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK717, particularly in relation to its effects on NOD1, TNFR1, and TLR2 signaling pathways.
Frequently Asked Questions (FAQs)
Q1: How does this compound affect NOD1, TNFR1, and TLR2 signaling pathways?
A1: this compound is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.[1][2] Published data indicates that this compound does not affect NOD1, TNFR1, and TLR2-mediated responses.[1][2][3] Its mechanism of action involves the competitive inhibition of muramyl dipeptide (MDP)-induced NOD2 signaling.[4][5]
Q2: I am observing unexpected effects in my experiment that I suspect are related to NOD1, TNFR1, or TLR2 activation after using this compound. What should I do?
A2: While this compound is reported to be highly selective for NOD2, it is crucial to experimentally verify its specificity in your specific model system.[1][2][3] Unforeseen off-target effects can occasionally arise due to various factors, including the specific cell type, experimental conditions, or the complexity of signaling pathway crosstalk.[6][7] We recommend a series of control experiments to troubleshoot this observation. Please refer to the Troubleshooting Guide below.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is no significant off-target activity reported for this compound against NOD1, TNFR1, and TLR2 in the available literature.[1][2][3] However, as with any small molecule inhibitor, it is best practice to empirically determine its activity and specificity within the context of your experimental setup.[8]
Troubleshooting Guide: Verifying the Specificity of this compound
If you suspect off-target effects of this compound on NOD1, TNFR1, or TLR2, the following experimental workflow and controls are recommended to dissect the observed phenotype.
Experimental Workflow for Specificity Testing
Caption: Troubleshooting workflow to test this compound specificity.
Detailed Methodologies for Key Experiments
1. Agonist-Based Specificity Assay
-
Objective: To determine if this compound inhibits signaling downstream of NOD1, TNFR1, or TLR2 activation.
-
Protocol:
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add specific agonists for each pathway to the respective wells:
-
NOD1: C12-iE-DAP (a NOD1 agonist).
-
TNFR1: TNFα.
-
TLR2: Pam3CSK4 (a TLR2/TLR6 agonist) or Pam3CSK4 (a TLR2/TLR1 agonist).
-
-
Incubation: Incubate for a time period appropriate for the desired readout (e.g., 6-24 hours for cytokine production, 30-60 minutes for phosphorylation events).
-
Readout: Measure a relevant downstream marker of pathway activation. This could include:
-
NF-κB activation: Luciferase reporter assay in engineered cell lines or detection of phosphorylated p65 by Western blot or ELISA.
-
Cytokine Secretion: Measure levels of cytokines such as IL-8, IL-6, or TNFα in the supernatant by ELISA.
-
MAPK activation: Detect phosphorylated p38 or JNK by Western blot.
-
-
2. Genetic Knockdown/Knockout Controls
-
Objective: To confirm that the observed effects of this compound are independent of NOD1, TNFR1, or TLR2.
-
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 or shRNA to generate cell lines with stable knockdown or knockout of NOD1, TNFR1, or TLR2.
-
Treatment: Treat these knockout/knockdown cell lines and a wild-type control line with this compound.
-
Analysis: Compare the cellular response to this compound across the different cell lines. If the effect of this compound persists in the knockout/knockdown lines, it suggests the effect is independent of that specific receptor.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and other inhibitors for comparative purposes.
| Compound | Target | IC50 / Effective Concentration | Cell Type / Assay | Reference |
| This compound | NOD2 | 400 nM | MDP-stimulated IL-8 secretion in HEK293/hNOD2 cells | [1][2] |
| This compound | NOD2 | ~5 µM | MDP-stimulated cytokine release in primary human monocytes | [1][3] |
| ML130 | NOD1 | ≤1 µM | NOD1-mediated NF-κB activation | [9] |
| OPN-305 | TLR2 | N/A (monoclonal antibody) | Blocks TLR2-mediated pro-inflammatory cytokine production | [10][11] |
| DMS5540 | TNFR1 | N/A (monovalent domain antibody) | Inhibits TNFR1 in a mouse model of rheumatoid arthritis | [12] |
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways for NOD1, TNFR1, and TLR2. This compound is not expected to directly interact with these pathways.
NOD1 Signaling Pathway
Caption: Simplified NOD1 signaling pathway.
TNFR1 Signaling Pathway
Caption: Overview of TNFR1 signaling leading to inflammation or apoptosis.
TLR2 Signaling Pathway
Caption: General TLR2 signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. NOD2 Signaling Inhibitor II, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of NOD1-Induced Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 11. What TLR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of GSK717 and GSK669 as Potent and Selective NOD2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent NOD2 inhibitors, GSK717 and GSK669. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a key intracellular pattern recognition receptor that plays a critical role in the innate immune response to bacterial components, specifically muramyl dipeptide (MDP). Dysregulation of the NOD2 signaling pathway has been implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. This guide focuses on two benzimidazole diamide compounds, this compound and GSK669, which have been identified as selective inhibitors of the NOD2 signaling pathway.
Efficacy Comparison
Both this compound and GSK669 have been demonstrated to be potent and selective inhibitors of MDP-induced NOD2 signaling. The primary measure of their efficacy is the half-maximal inhibitory concentration (IC50) in cellular assays.
| Compound | Target | Assay | Cell Line | IC50 |
| This compound | NOD2 | MDP-stimulated IL-8 Secretion | HEK293/hNOD2 | 400 nM[1] |
| GSK669 | NOD2 | MDP-stimulated IL-8 Secretion | HEK293/hNOD2 | 3.2 µM[2][3] |
As the data indicates, this compound exhibits significantly greater potency than GSK669 in inhibiting NOD2-mediated IL-8 secretion, with an IC50 value in the nanomolar range compared to the micromolar range for GSK669.
Activity in Primary Human Monocytes
The inhibitory activity of these compounds has also been assessed in primary human monocytes, which are physiologically relevant cells expressing endogenous NOD2.
| Compound (at 5 µM) | Effect on MDP-stimulated Cytokine Release in Primary Human Monocytes |
| This compound | Abrogated the release of IL-8, IL-6, TNFα, and IL-1β[1] |
| GSK669 | Partially inhibited the release of IL-8, IL-6, TNFα, and IL-1β[1] |
In this more complex cellular environment, this compound again demonstrated superior efficacy, completely blocking the release of key pro-inflammatory cytokines at a concentration of 5 µM, whereas GSK669 only achieved partial inhibition at the same concentration[1].
Selectivity Profile
A crucial aspect of a good inhibitor is its selectivity for the target pathway. Both this compound and GSK669 have been shown to be highly selective for NOD2. They do not significantly inhibit other related signaling pathways, including those mediated by NOD1, Toll-like receptor 2 (TLR2), and tumor necrosis factor receptor 1 (TNFR1)[1][2]. This selectivity is critical for minimizing off-target effects in experimental systems and potential therapeutic applications.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
MDP-Stimulated IL-8 Secretion Assay in HEK293/hNOD2 Cells
This assay is designed to quantify the potency of compounds in inhibiting NOD2-mediated signaling in a controlled, engineered cell line.
Materials:
-
HEK293 cells stably expressing human NOD2 (HEK293/hNOD2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Muramyl dipeptide (MDP)
-
This compound or GSK669
-
IL-8 ELISA kit
Procedure:
-
Cell Culture: Culture HEK293/hNOD2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density that allows for optimal growth and response.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or GSK669 for 1 hour.
-
Stimulation: Stimulate the cells with MDP at a concentration known to elicit a robust IL-8 response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatant.
-
IL-8 Quantification: Measure the concentration of IL-8 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the IL-8 concentration against the inhibitor concentration and fitting the data to a dose-response curve.
Cytokine Release Assay in Primary Human Monocytes
This assay assesses the efficacy of the inhibitors in a more physiologically relevant primary cell model.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Muramyl dipeptide (MDP)
-
This compound or GSK669
-
Multi-analyte cytokine assay kit (e.g., Luminex-based)
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for monocytes using a negative selection method such as the RosetteSep™ cocktail.
-
Cell Culture: Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Compound Treatment: Pre-incubate the monocytes with 5 µM of this compound or GSK669 for 1 hour.
-
Stimulation: Stimulate the cells with MDP (e.g., 0.1 µg/mL)[1].
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-8, IL-6, TNFα, and IL-1β in the supernatant using a multi-analyte cytokine assay.
-
Data Analysis: Compare the cytokine levels in the treated samples to the MDP-stimulated control to determine the percentage of inhibition.
Visualizing the NOD2 Signaling Pathway and Experimental Workflow
To further clarify the context of this research, the following diagrams illustrate the NOD2 signaling pathway and the general experimental workflow for evaluating the inhibitors.
Caption: The NOD2 signaling cascade initiated by MDP, leading to the production of pro-inflammatory cytokines.
Caption: A generalized workflow for assessing the efficacy of NOD2 inhibitors in cell-based assays.
Conclusion
Based on the available experimental data, This compound is a more potent inhibitor of the NOD2 signaling pathway than GSK669 . Its sub-micromolar IC50 and its ability to completely abrogate MDP-induced cytokine release in primary human monocytes at a low micromolar concentration highlight its superior efficacy. Both compounds exhibit excellent selectivity for NOD2, making them valuable tools for studying the role of this receptor in health and disease. For researchers requiring a highly potent and effective inhibitor of NOD2, this compound represents the stronger candidate.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
GSK717: A Selective Tool for Dissecting NOD1 and NOD2 Signaling Pathways
A Guide for Researchers on the Specificity of GSK717 and its Application as a Negative Control in NOD1 Signaling Experiments.
In the study of innate immunity, precise tools are paramount for elucidating the distinct roles of pattern recognition receptors (PRRs). Nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2 are crucial cytosolic sensors that recognize bacterial peptidoglycan fragments, initiating inflammatory responses. While both signal through the serine/threonine kinase RIPK2, they are activated by different ligands and play non-redundant roles in host defense. This guide provides a comparative analysis of this compound, a known NOD2 inhibitor, and its utility as a negative control in experiments focused on NOD1 signaling. We also compare its activity with a selective NOD1 inhibitor, ML130, to provide a comprehensive overview for researchers.
Understanding the Specificity of Small Molecule Inhibitors
This compound has been identified as a potent and selective inhibitor of the NOD2 signaling pathway.[1][2] It effectively blocks responses mediated by the NOD2 ligand, muramyl dipeptide (MDP).[1][2] Conversely, extensive characterization has shown that this compound does not significantly affect signaling cascades initiated by the activation of NOD1, Toll-like receptor 2 (TLR2), or tumor necrosis factor receptor 1 (TNFR1).[1][2][3] This high degree of selectivity makes this compound an invaluable tool for isolating NOD2-dependent effects in cellular models.
For researchers investigating NOD1 signaling, which is triggered by ligands such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), this compound serves as an ideal negative control.[3] Its lack of activity against the NOD1 pathway helps to confirm that any observed effects from other compounds or stimuli are indeed NOD1-mediated and not due to off-target inhibition of related pathways.
In contrast, ML130 (also known as Nodinitib-1) is a potent and selective inhibitor of NOD1.[4][5][6] It is a valuable tool for specifically interrogating the NOD1 pathway and serves as a positive control for NOD1 inhibition in experimental setups.
Performance Comparison of NOD Pathway Inhibitors
The following table summarizes the inhibitory activity of this compound and ML130 on their respective primary targets and their cross-reactivity. The data is compiled from various studies to provide a clear comparison for experimental design.
| Compound | Primary Target | IC₅₀ (NOD1) | IC₅₀ (NOD2) | Selectivity | Reference |
| This compound | NOD2 | > 30 µM (inactive) | 400 nM | Highly selective for NOD2 | [1][3] |
| ML130 | NOD1 | 0.56 µM | > 20 µM | ~36-fold for NOD1 over NOD2 | [4][5] |
Signaling Pathways Overview
To visually represent the points of intervention for these inhibitors, the following diagrams illustrate the canonical NOD1 and NOD2 signaling pathways.
Caption: The NOD1 signaling pathway initiated by iE-DAP.
Caption: The NOD2 signaling pathway initiated by MDP.
Experimental Protocol: NOD1/NOD2 Reporter Assay
A common method to assess the activity and selectivity of NOD1 and NOD2 inhibitors is the use of a luciferase reporter assay in a cell line such as HEK293T, which has low endogenous expression of NOD receptors.[7][8][9][10]
Objective: To determine the selectivity of this compound for NOD2 over NOD1 signaling.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hNOD1, pCMV-hNOD2
-
Reporter plasmids: pNF-κB-Luc (luciferase driven by an NF-κB promoter), pCMV-β-gal (for transfection normalization)
-
Transfection reagent
-
NOD1 agonist: C12-iE-DAP
-
NOD2 agonist: L18-MDP (or MDP)
-
This compound
-
ML130 (as a positive control for NOD1 inhibition)
-
Luciferase assay reagent
-
β-galactosidase assay reagent
-
96-well cell culture plates
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ML130, NOD1 inhibitor (CAS 799264-47-4) | Abcam [abcam.com]
- 7. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cell Death Modulation: GSK717 vs. Necrosulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular demise, the ability to selectively inhibit specific pathways is paramount for both basic research and therapeutic development. This guide provides a comprehensive comparison of two distinct inhibitors, GSK717 and Necrosulfonamide, which target different arms of the cell death machinery. While both compounds are pivotal tools in studying cellular fate, they operate through fundamentally different mechanisms and are suited for distinct experimental questions.
At a Glance: Key Differences
| Feature | This compound | Necrosulfonamide |
| Primary Target | Nucleotide-binding oligomerization domain 2 (NOD2) | Mixed lineage kinase domain-like protein (MLKL) |
| Cell Death Pathway | Modulates inflammation and apoptosis downstream of NOD2 signaling | Directly inhibits necroptosis |
| Mechanism of Action | Potent and selective inhibitor of NOD2-mediated signaling | Covalently binds to human MLKL, preventing its oligomerization and execution of necroptosis[1] |
| Typical Application | Investigating NOD2-driven inflammatory responses and their impact on cell survival | Specifically blocking the terminal step of necroptosis for mechanistic studies and therapeutic exploration |
Delving into the Mechanisms of Action
This compound: A Gatekeeper of NOD2 Signaling
This compound is a potent and selective inhibitor of NOD2, a key intracellular pattern recognition receptor of the innate immune system. NOD2 recognizes bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[2] The role of NOD2 in cell death is context-dependent; its signaling can either promote cell survival or contribute to apoptosis, often by modulating the inflammatory microenvironment. This compound, by blocking NOD2, allows researchers to dissect the contribution of this pathway to cell fate in various disease models, from inflammatory disorders to cancer.
Figure 1. Simplified signaling pathway of NOD2 and the inhibitory action of this compound.
Necrosulfonamide: A Direct Blocker of Necroptotic Execution
Necrosulfonamide is a well-established and specific inhibitor of necroptosis, a form of programmed necrosis. It acts on the terminal effector of this pathway, the mixed lineage kinase domain-like protein (MLKL).[3] Necroptosis is initiated by stimuli such as TNF-α, leading to the formation of a protein complex called the necrosome, which includes RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores, leading to cell lysis.[1] Necrosulfonamide covalently binds to cysteine 86 of human MLKL, preventing its oligomerization and thereby halting the execution of necroptotic cell death.[1] This makes it an invaluable tool for studying the roles of necroptosis in various pathologies, including inflammatory and neurodegenerative diseases.
Figure 2. The necroptosis pathway and the inhibitory point of Necrosulfonamide.
Performance in Cell-Based Assays: A Comparative Overview
Direct quantitative comparison of this compound and Necrosulfonamide in the same cell death assay is not feasible due to their distinct targets and mechanisms. However, we can summarize their individual performance characteristics based on published data.
Table 1: Inhibitor Potency and Cellular Activity
| Inhibitor | Target | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | NOD2 | MDP-stimulated IL-8 secretion | HEK293/hNOD2 | 400 nM (IC50) | [4] |
| NOD2 | Inhibition of IL-8, IL-6, TNFα, IL-1β release | Primary human monocytes | 5 µM | [5] | |
| Necrosulfonamide | MLKL | TNF-α induced necroptosis | HT-29 | ~1 µM (Effective Concentration) | [6] |
| MLKL | Oxygen-glucose deprivation-induced cell death | Spinal cord neurons | 3-10 µM (Protective effect) | [7] |
Experimental Protocols: Assessing Inhibitor Activity
To evaluate the efficacy of this compound and Necrosulfonamide, distinct experimental setups are required that are tailored to their respective targets.
Protocol 1: Assessing this compound Activity in a NOD2-Mediated Cytokine Release Assay
This protocol is designed to measure the ability of this compound to inhibit the production of pro-inflammatory cytokines following NOD2 activation.
Figure 3. Experimental workflow for evaluating this compound efficacy.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human NOD2 (HEK293/hNOD2) or primary human monocytes in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add muramyl dipeptide (MDP) to the wells to activate NOD2 signaling.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a downstream cytokine, such as IL-8, using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Quantifying the Protective Effect of Necrosulfonamide in a Necroptosis Assay
This protocol outlines a method to assess the ability of Necrosulfonamide to prevent necroptotic cell death.
Figure 4. Experimental workflow for evaluating Necrosulfonamide efficacy.
Methodology:
-
Cell Culture: Plate a cell line susceptible to necroptosis, such as human colon adenocarcinoma HT-29 cells, in a 96-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with Necrosulfonamide for 1 hour.
-
Necroptosis Induction: Treat the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK) to induce necroptosis. The caspase inhibitor is necessary to block apoptosis and channel the cells towards necroptosis.
-
Incubation: Incubate for a time period sufficient to induce cell death (e.g., 8-12 hours).
-
Viability Assessment: Measure cell death by quantifying the release of lactate dehydrogenase (LDH) into the culture medium or by using a fluorescent dye that only enters cells with compromised membrane integrity, such as SYTOX Green.
-
Data Analysis: Compare the level of cell death in Necrosulfonamide-treated wells to the vehicle-treated control to determine the extent of protection.
Conclusion
This compound and Necrosulfonamide are powerful and specific tools for interrogating distinct cellular pathways. This compound is the inhibitor of choice for studying the role of NOD2 in inflammation and its subsequent influence on cell survival and apoptosis. In contrast, Necrosulfonamide is an indispensable reagent for specifically blocking the execution of necroptosis. Understanding their unique mechanisms of action and employing the appropriate experimental designs will enable researchers to accurately dissect the complex interplay of signaling pathways that govern cell death and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 3. NOD2 silencing promotes cell apoptosis and inhibits drug resistance in chronic lymphocytic leukemia by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GSK717
This guide provides immediate and essential safety protocols for laboratory professionals handling GSK717. It is designed to be a preferred resource, offering clear, procedural guidance to ensure safe operational workflow and proper disposal. Following these steps will help mitigate risks and build a strong foundation of laboratory safety.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a solid compound, adherence to standard laboratory safety practices is crucial. The following personal protective equipment should be worn at all times.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles that meet government standards. |
| Skin Protection | Use impervious gloves (e.g., nitrile rubber). Wear a laboratory coat and other appropriate protective clothing. |
| Respiratory Protection | For operations that may generate dust, a respirator with a dust filter is recommended. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Dispose of unused this compound as hazardous waste. It is recommended to consult with a licensed professional waste disposal service.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should also be treated as hazardous waste and disposed of accordingly.
-
Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.
By implementing these safety and handling procedures, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
